molecular formula C12H10O3 B13828254 2-Methoxy-6-phenyl-4H-pyran-4-one CAS No. 4225-43-8

2-Methoxy-6-phenyl-4H-pyran-4-one

Cat. No.: B13828254
CAS No.: 4225-43-8
M. Wt: 202.21 g/mol
InChI Key: FONPQIXOLUNZEO-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenyl-4H-pyran-4-one is an organic compound with the molecular formula C({12})H({10})O(_{3}) It is a derivative of pyranone, characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or benzene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-6-phenyl-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its methoxy and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

4225-43-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-methoxy-6-phenylpyran-4-one

InChI

InChI=1S/C12H10O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

FONPQIXOLUNZEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(O1)C2=CC=CC=C2

Origin of Product

United States

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